molecular formula C14H18N6O B4935579 N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 5665-19-0

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B4935579
CAS RN: 5665-19-0
M. Wt: 286.33 g/mol
InChI Key: RRIVCFRXRLOVJL-UHFFFAOYSA-N
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Description

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Mechanism of Action

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which prevents the conversion of GTP to cGMP. This leads to a decrease in the production of cGMP, which is a key signaling molecule in many physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which allows for specific investigation of the role of sGC in various physiological and pathological processes. However, N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has some limitations. It is not stable in aqueous solutions and requires careful handling to maintain its potency. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can also have off-target effects on other heme-containing enzymes.

Future Directions

There are several future directions for research on N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of interest is the role of sGC in the regulation of metabolism and energy homeostasis. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, inflammation, and cancer. Further research is needed to explore the potential clinical applications of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors. Additionally, the development of more stable and selective sGC inhibitors will be important for future research.

Synthesis Methods

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by reacting 2-amino-5,6-diaminopyrazine with 2-adamantanone followed by cyclization with nitrous acid. The purity of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be further improved by recrystallization from ethanol.

Scientific Research Applications

N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to study the role of sGC in the regulation of vascular tone, cardiac function, and inflammation.

properties

IUPAC Name

5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-11-12(18-14-13(17-11)19-21-20-14)16-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIVCFRXRLOVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386331
Record name STK388421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

CAS RN

5665-19-0
Record name STK388421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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